4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-3-12-25-17-8-4-14(5-9-17)20(24)21-16-7-10-18-15(13-16)6-11-19(23)22-18/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFYAIIFIFFVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Ring Formation
The tetrahydroquinoline core is synthesized via cyclization of substituted aniline derivatives. A representative protocol involves reacting 6-nitro-1-propyl-1,2,3,4-tetrahydroquinolin-2-one with hydrogen gas in the presence of a palladium catalyst (10% Pd/C) to yield 6-amino-1-propyl-1,2,3,4-tetrahydroquinolin-2-one. Key parameters include:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | Maximizes reduction efficiency |
| Reaction Temperature | 25–30°C | Prevents over-hydrogenation |
| Solvent | Ethanol/Water (9:1) | Enhances nitro group solubility |
Cyclization alternatives include Friedländer annulation, though this method risks forming regioisomers.
Benzamide Coupling
The 6-amino intermediate is coupled with 4-butoxybenzoyl chloride under Schotten-Baumann conditions. Optimized steps include:
-
Activation : 4-Butoxybenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of the amine in anhydrous dichloromethane (DCM) at 0°C.
-
Base Selection : Triethylamine (2.5 equiv) neutralizes HCl byproducts, preventing amine protonation.
-
Reaction Monitoring : Thin-layer chromatography (TLC; ethyl acetate/hexane 1:3) confirms completion (Rf = 0.45 for product).
Coupling reagents such as HATU or DCC improve yields (>75%) in nonpolar solvents (e.g., THF).
Reaction Optimization
Temperature and Stoichiometry
Excess acyl chloride (1.2–1.5 equiv) ensures complete amine conversion, while temperatures >30°C promote hydrolysis.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 78 |
| THF | 7.52 | 82 |
| DMF | 36.7 | 65 |
Polar aprotic solvents (DMF) reduce yields due to competitive side reactions.
Purification Techniques
Column Chromatography
Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) isolates the product (purity >95%). Fractions are analyzed via HPLC (C18 column, 60:40 acetonitrile/water, λ = 254 nm).
Recrystallization
Crystallization from ethanol/water (7:3) yields needle-like crystals (mp 148–150°C).
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 7.8 (d, J=8.4 Hz, 2H, ArH), δ 2.9 (t, 2H, CH₂) | |
| ¹³C NMR | 167.2 ppm (C=O), 156.1 ppm (O-C₆H₄) | |
| HRMS | [M+H]⁺ m/z 381.2012 (calc. 381.2015) |
Discrepancies in reported melting points (e.g., 148°C vs. 152°C) suggest polymorphic forms influenced by recrystallization solvents.
Challenges and Solutions
Low Coupling Efficiency
Cause : Steric hindrance from the tetrahydroquinoline’s C1-propyl group.
Solution : Microwave-assisted synthesis (80°C, 15 min) improves reaction kinetics.
Byproduct Formation
N-Acylurea Adducts : Generated via HATU-mediated overactivation.
Mitigation : Use DCC with 1-hydroxybenzotriazole (HOBt) to suppress adducts.
Industrial-Scale Considerations
Batch processes achieve 65–70% overall yield, while flow chemistry reduces reaction times by 40%. Regulatory compliance requires residual solvent analysis (GC-MS; limits: DCM <600 ppm, THF <720 ppm) .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs. Substitution reactions can lead to a wide variety of derivatives with different substituents on the quinoline or benzamide moieties.
Scientific Research Applications
Industrial Production
In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. Techniques such as continuous flow chemistry may be employed to enhance efficiency.
Chemistry
4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its structure allows researchers to explore new chemical reactivities and develop novel synthetic methodologies.
Biology
Research has indicated that this compound may exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Activity : Investigations are ongoing into its ability to modulate pathways relevant to cancer cell proliferation.
- Neuroprotective Effects : The compound's interaction with specific molecular targets may offer neuroprotective benefits.
Medicine
The therapeutic potential of this compound is under investigation for various applications:
- Drug Development : Its ability to interact with enzymes and receptors positions it as a candidate for developing new drugs targeting diseases like cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between 4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its analogs:
Substituent Effects on Physicochemical Properties
- Steric Considerations : The butyl and dimethyl groups in the analog from introduce steric hindrance, which could either enhance selectivity for specific protein pockets or reduce binding affinity due to unfavorable interactions .
- Electronic Effects : The bromo substituent () may alter electron density in the benzamide ring, affecting hydrogen-bonding capacity or metabolic stability .
Commercial Availability
For instance, 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922131-45-1) is priced at $280.32 per gram, reflecting its utility in exploratory studies .
Biological Activity
4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Its unique structure includes a butoxy group attached to a benzamide moiety and a tetrahydroquinoline ring system, which contributes to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C20H22N2O3, with a molecular weight of 338.4 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 338.4 g/mol |
| Molecular Formula | C20H22N2O3 |
| LogP | 3.5766 |
| Polar Surface Area | 55.568 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate the activity of enzymes and receptors, leading to various pharmacological effects. The exact mechanisms remain under investigation but are believed to involve pathways relevant to cancer therapy and neuroprotection.
Antitumor Activity
Preliminary studies have indicated that quinoline derivatives exhibit significant antitumor properties. For example, compounds similar in structure have shown potent cytotoxicity against various human tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research indicates that compounds within this class may possess neuroprotective properties. They have been studied for their potential to mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
- Antitumor Studies :
- Neuroprotection :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and condensation. For example, analogous compounds like N-(1-butyl-2-oxo-tetrahydroquinolin-6-yl)benzamide derivatives are synthesized under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like dichloromethane or DMF to enhance yield and purity . Optimization includes adjusting stoichiometric ratios of reactants (e.g., benzamide precursors and tetrahydroquinoline derivatives) and monitoring reaction times via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., butoxy group at C4 of benzamide, tetrahydroquinoline ring conformation) .
- HPLC-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities (<2% threshold).
- Melting Point Analysis : Compare observed values with literature data to assess crystallinity .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology :
- Solubility : Test in solvents like DMSO (for biological assays) or methanol (for chemical reactions). For example, similar benzamide derivatives show >10 mg/mL solubility in DMSO at 25°C .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis or oxidation byproducts. Store at –20°C under inert atmosphere for long-term stability .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Anti-inflammatory potential : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis while maintaining regioselectivity?
- Methodology :
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc)2/Xantphos systems improve coupling efficiency in analogous tetrahydroquinoline syntheses .
- Solvent optimization : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) to enhance safety and scalability .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing butoxy with ethoxy or halogen substituents) and compare bioactivity data. For example, 4-fluoro analogs show enhanced kinase inhibition due to electronegativity .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
Q. How can contradictions in reported biological data (e.g., varying IC50 values across studies) be resolved?
- Methodology :
- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., MTT incubation for 48h).
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Target identification : Use affinity chromatography or CRISPR-Cas9 knockout models to isolate interacting proteins .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or cell cycle arrest pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
